1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h7,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETLZOWCLHWFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid may involve the esterification of 4-hydroxycyclohexanecarboxylic acid followed by selective hydrogenation. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
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Ketone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the hydroxyl group to a ketone, yielding 1-ethyl-4-oxocyclohexane-1-carboxylic acid.
-
Conditions : Reactions typically occur in acidic aqueous media at 50–80°C.
| Reagent | Product | Key Observation |
|---|---|---|
| KMnO₄/H₂SO₄ | 1-Ethyl-4-oxocyclohexane-1-carboxylic acid | Complete conversion in 6–8 hours |
| CrO₃/acetone | Same as above | Faster reaction (3–4 hours) |
Reduction Reactions
The carboxylic acid group is reducible to an alcohol:
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Lithium Aluminum Hydride (LiAlH₄) : Reduces –COOH to –CH₂OH, producing 1-ethyl-4-hydroxycyclohexane-1-methanol.
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Catalytic Hydrogenation : Palladium catalysts (Pd/C) under H₂ pressure (3–5 atm) selectively reduce the ketone (if present) without affecting other functional groups.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
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Halogenation : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces –OH with –Cl or –Br, forming 1-ethyl-4-chloro/bromo-cyclohexane-1-carboxylic acid.
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Esterification : Reaction with alcohols (e.g., methanol) in the presence of sulfuric acid produces methyl esters .
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | 1-Ethyl-4-chlorocyclohexane-1-carboxylic acid | Intermediate for drug synthesis |
| CH₃OH/H₂SO₄ | Methyl ester derivative | Stabilizes the carboxylic acid |
Cyclization and Ring-Modification Reactions
The cyclohexane ring undergoes strain-dependent reactions:
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Dehydration : Concentrated H₂SO₄ or POCl₃ removes water from the hydroxyl group, forming cyclohexene derivatives .
-
Ring-Opening : Ozonolysis cleaves the ring to yield dicarboxylic acid derivatives under oxidative conditions.
Biological Interactions
While not a direct chemical reaction, the compound’s –OH and –COOH groups enable hydrogen bonding with biological targets, such as enzymes involved in lipid metabolism. This interaction is critical for its role in medicinal chemistry research.
Mechanistic Insights
Scientific Research Applications
Chemistry
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for research in organic chemistry .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with enzymes or receptors, potentially influencing their activity. Preliminary studies suggest:
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.
- Antioxidant Properties : The presence of hydroxyl groups correlates with antioxidant activity, which may protect cells from oxidative stress .
Medicine
The compound is being explored for its therapeutic properties , particularly as a precursor for drug development. It has potential applications in treating metabolic disorders due to its ability to interact with metabolic pathways.
Industrial Applications
In industrial settings, 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating various products in the chemical industry .
Case Study 1: Synthesis and Biological Evaluation
A study demonstrated the synthesis of tranexamic acid from ethyl derivatives of cyclohexanecarboxylic acids. This research highlighted the importance of structural modifications in enhancing biological activity while reducing toxicity.
Case Study 2: Buffering Capacity in Cell Cultures
Research evaluated the buffering capacity of this compound within physiological pH ranges during cell culture experiments. The results indicated its effectiveness in maintaining stable pH levels critical for optimal cellular function and experimental reproducibility.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Substituted Hydroxycyclohexanecarboxylic Acids
The hydroxyl and carboxylic acid groups on the cyclohexane ring are critical to the compound’s acidity and solubility. The following table compares pKa values of cis/trans isomers of hydroxycyclohexanecarboxylic acids:
Key Observations :
Ethyl-Substituted Cyclohexane Derivatives
Ethyl substitution alters reactivity and stability. For instance:
- Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate (CAS 59032-71-2): This ester derivative replaces the hydroxyl group with a ketone, significantly altering polarity and reactivity. Its safety data highlight hazards such as respiratory irritation upon inhalation, suggesting differences in biological interactions compared to the carboxylic acid form .
Amino-Substituted Analogs
Examples include:
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS 3667-38-7): The aminomethyl substituent enhances water solubility and introduces cationic character, contrasting with the hydroxyl group’s hydrogen-bonding capacity in the target compound .
- Ethyl 2-amino-1-cyclohexene-1-carboxylate: This unsaturated analog features an amino group and ester moiety, emphasizing how ring unsaturation (cyclohexene vs. cyclohexane) affects conjugation and stability .
Ring Saturation and Conjugation Effects
- 1-Hydroxycyclohexa-2,4-diene-1-carboxylic acid : The conjugated diene system in this compound increases ring strain and reactivity compared to saturated cyclohexane derivatives. This structural difference may render it less stable under physiological conditions .
Data Tables
Table 1: Functional Group Impact on Physicochemical Properties
| Compound Name | Substituents | Key Property Differences |
|---|---|---|
| 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid | -OH, -COOH, -C₂H₅ | Moderate acidity, reduced solubility due to ethyl group |
| Ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate | -COOEt, -C₂H₅, -C=O | Higher volatility, ketone reactivity |
| cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride | -NH₂CH₂, -COOH, HCl | Enhanced solubility, cationic character |
Table 2: Structural and Stereochemical Variations
Research Implications
- Synthetic Applications : Ethyl-substituted derivatives (e.g., CAS 59032-71-2) may serve as intermediates for synthesizing more complex cyclohexane-based molecules .
Biological Activity
1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid (EHCA) is an organic compound with the molecular formula C9H16O3. Its structure features an ethyl group at the 1-position, a hydroxyl group at the 4-position, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in biochemical pathways and therapeutic applications.
Molecular Structure:
- Formula: C9H16O3
- Molecular Weight: 172.23 g/mol
- Functional Groups: Hydroxyl (-OH), Carboxylic Acid (-COOH)
Synthesis Methods:
EHCA can be synthesized through various methods, including:
- Catalytic Hydrogenation: Involves the hydrogenation of ethyl 4-hydroxycyclohexanecarboxylate using palladium or platinum catalysts under high pressure and temperature.
- Esterification and Selective Hydrogenation: This industrial method optimizes yield and purity through advanced purification techniques.
The biological activity of EHCA is primarily attributed to its functional groups, which allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The compound's unique structure enhances its reactivity compared to similar compounds, making it a candidate for drug development .
Therapeutic Potential
Research into EHCA has identified several potential therapeutic applications:
- Anti-inflammatory Effects: Preliminary studies suggest that EHCA may exhibit anti-inflammatory properties, possibly through modulation of inflammatory pathways.
- Enzyme Inhibition: EHCA has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating metabolic disorders .
Case Studies and Research Findings
-
Metabolic Disorders:
A study isolated an unknown compound related to EHCA from urine samples of children with suspected metabolic disorders. Characterization using gas chromatography-mass spectrometry indicated that compounds similar to EHCA might play a role in metabolic pathways . -
Therapeutic Applications:
Research has explored the use of EHCA as a potential drug candidate for various conditions due to its structural properties that allow interaction with biological targets. Its unique ethyl group may enhance its binding affinity compared to other cyclohexane derivatives .
Comparative Analysis
The biological activity of EHCA can be compared with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| EHCA | Ethyl group, Hydroxyl, Carboxylic | Potential anti-inflammatory effects |
| 4-Hydroxycyclohexanecarboxylic Acid | Lacks ethyl group | Limited reactivity |
| 1-Methyl-4-hydroxycyclohexane-1-carboxylic Acid | Methyl instead of ethyl | Different steric properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid to achieve high yield and purity?
- Methodology : A common approach involves sequential trifluoromethylation (using agents like trifluoromethyl iodide), hydroxylation (via oxidizing agents such as hydrogen peroxide), and carboxylation. Reaction conditions (e.g., sodium hydride as a base, controlled temperatures) must be optimized to minimize side reactions. Purification steps like recrystallization or chromatography are critical for isolating the product .
- Key Considerations : Scale-up requires balancing cost and safety, particularly when handling strong bases or halogenating agents.
Q. Which spectroscopic methods are most effective for confirming the structure of 1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid?
- Analytical Workflow :
- NMR Spectroscopy : Identifies functional groups (e.g., hydroxyl, carboxylic acid) and stereochemistry via chemical shifts and coupling constants .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., using NIST databases for comparison) .
- IR Spectroscopy : Confirms presence of carboxylic acid (-COOH) and hydroxyl (-OH) stretches .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–60°C).
- Monitor degradation via HPLC or LC-MS to identify breakdown products. Stability in hydrochloride salt form may enhance solubility and shelf life .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what impact do they have on biological activity?
- Stereochemical Control : Use chiral catalysts or enantioselective reagents (e.g., Sharpless epoxidation analogs) to direct hydroxyl and ethyl group orientation.
- Biological Relevance : Stereochemistry influences binding to enzymes or receptors. Comparative studies with enantiomers (via X-ray crystallography or molecular docking) can clarify structure-activity relationships .
Q. What strategies resolve contradictions in reported reaction conditions for the hydroxylation step?
- Data Contradiction Analysis :
- Compare yields and side products under conflicting conditions (e.g., hydrogen peroxide vs. m-chloroperbenzoic acid).
- Perform kinetic studies to identify rate-limiting steps and optimize catalyst loading or solvent polarity .
Q. How can computational modeling predict feasible reaction pathways for novel derivatives of this compound?
- Computational Approach :
- Use retrosynthetic tools (e.g., Reaxys or Pistachio databases) to propose routes for derivatives like 4-cyano or 4-aminomethyl analogs.
- Validate predictions with DFT calculations to assess thermodynamic feasibility of intermediates .
Q. What mechanisms underlie the compound’s interactions with biological targets, and how can they be experimentally validated?
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
